molecular formula C6H7ClN2O2S B2678450 2-Chlorobenzenesulfonohydrazide CAS No. 5906-98-9

2-Chlorobenzenesulfonohydrazide

Cat. No. B2678450
CAS RN: 5906-98-9
M. Wt: 206.64
InChI Key: JXYCJRIKOCVGAF-UHFFFAOYSA-N
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Description

2-Chlorobenzenesulfonohydrazide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 . It appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for 2-Chlorobenzenesulfonohydrazide is 1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-Chlorobenzenesulfonohydrazide is a white to off-white powder or crystals . The compound should be stored in a freezer .

Scientific Research Applications

Heavy Metal Ion Sensing

2-Chlorobenzenesulfonohydrazide derivatives have been utilized in the development of sensors for heavy metal ions. A study by Asiri et al. (2018) reported the synthesis of (E)-N′-chlorobenzylidene-benzenesulfonohydrazide (CBBSH) molecules. These molecules were used to create a sensitive and selective sensor for manganese ions (Mn2+), demonstrating significant potential for industrial and environmental applications.

Crystallography and Structural Analysis

Research has focused on the crystal structures of 2-Chlorobenzenesulfonohydrazide derivatives to understand their structural and supramolecular features. Salian et al. (2018) studied the effect of substitution on the structural characteristics of these compounds, contributing valuable insights into their physical and chemical properties.

Molecular Electronic Structure and Nonlinear Optical Properties

The molecular electronic structure and nonlinear optical properties of 2-Chlorobenzenesulfonohydrazide derivatives have been a subject of study. Sasikala et al. (2017) investigated these aspects in (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH), highlighting its potential in photonics and optoelectronics.

Applications in Neurodegenerative Diseases

Research by Avram et al. (2021) on Schiff bases derived from 2-Chlorobenzenesulfonohydrazide proposed their applicability in treating neurodegenerative diseases like Alzheimer’s. This suggests potential pharmacological applications in the field of neuropsychiatry.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of 2-Chlorobenzenesulfonohydrazide derivatives. Aslan et al. (2013) synthesized and characterized benzenesulfonicacid-1-methylhydrazide derivatives and evaluated their antimicrobial efficacy, indicating their potential in developing new antimicrobial agents.

Solvent-Free Organic Synthesis

In the context of green chemistry, 2-Chlorobenzenesulfonohydrazide derivatives have been employed in solvent-free organic synthesis. Phonchaiya et al. (2009) demonstrated the Cannizzaro reaction with 2-chlorobenzaldehyde, showcasing an environmentally friendly approach to chemical synthesis.

Safety and Hazards

The safety information for 2-Chlorobenzenesulfonohydrazide indicates that it is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H228, H315, and H319 . These statements correspond to flammable solids, skin irritation, and serious eye irritation, respectively .

properties

IUPAC Name

2-chlorobenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYCJRIKOCVGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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